Cas no 1443344-66-8 ((3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE)

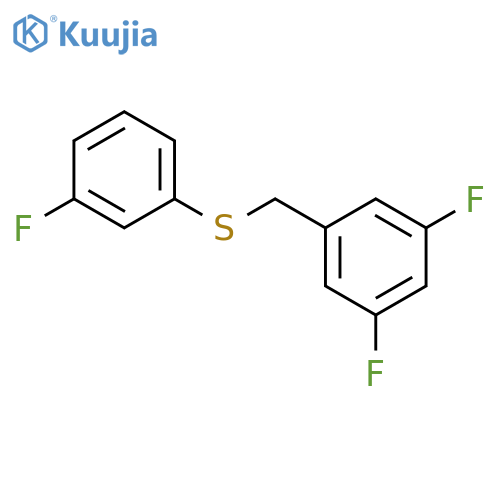

1443344-66-8 structure

商品名:(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE

CAS番号:1443344-66-8

MF:C13H9F3S

メガワット:254.270772695541

MDL:MFCD18911149

CID:5160631

(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE 化学的及び物理的性質

名前と識別子

-

- (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE

- Benzene, 1,3-difluoro-5-[[(3-fluorophenyl)thio]methyl]-

-

- MDL: MFCD18911149

- インチ: 1S/C13H9F3S/c14-10-2-1-3-13(7-10)17-8-9-4-11(15)6-12(16)5-9/h1-7H,8H2

- InChIKey: GINJOTVPASFNRM-UHFFFAOYSA-N

- ほほえんだ: C1(F)=CC(CSC2=CC=CC(F)=C2)=CC(F)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 3

(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB429720-1 g |

1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene |

1443344-66-8 | 1g |

€594.40 | 2023-03-12 | ||

| abcr | AB429720-1g |

1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene; . |

1443344-66-8 | 1g |

€1621.70 | 2024-04-19 | ||

| Crysdot LLC | CD12142219-10g |

(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |

1443344-66-8 | 97% | 10g |

$1882 | 2024-07-23 | |

| Crysdot LLC | CD12142219-25g |

(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |

1443344-66-8 | 97% | 25g |

$3333 | 2024-07-23 | |

| abcr | AB429720-5 g |

1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene |

1443344-66-8 | 5g |

€1,373.40 | 2023-03-12 | ||

| abcr | AB429720-5g |

1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene |

1443344-66-8 | 5g |

€1373.40 | 2023-09-04 | ||

| Ambeed | A804476-1g |

(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |

1443344-66-8 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Crysdot LLC | CD12142219-5g |

(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |

1443344-66-8 | 97% | 5g |

$1177 | 2024-07-23 | |

| Crysdot LLC | CD12142219-1g |

(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |

1443344-66-8 | 97% | 1g |

$437 | 2024-07-23 |

(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

1443344-66-8 ((3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443344-66-8)(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE

清らかである:99%

はかる:1g

価格 ($):397.0